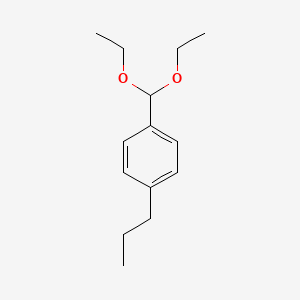

4-Propylbenzaldehyde diethyl acetal

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetals like 4-Propylbenzaldehyde diethyl acetal typically involves the treatment of the corresponding aldehyde with diols or alcohols in the presence of an acid catalyst. For example, the reaction of pentaerythritol with benzaldehyde in aqueous acid can yield monoacetals, demonstrating the equilibrium nature of acetal formation and the impact of reaction conditions on product selectivity (D. Collard, Adolphus G. Jones, & R. Kriegel, 2001).

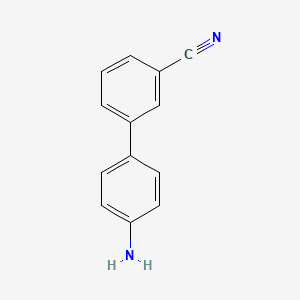

Molecular Structure Analysis

The structure of acetals, including 4-Propylbenzaldehyde diethyl acetal, is characterized by the presence of an ether linkage connecting an alkyl or aryl group with an alkoxy group. This linkage is central to the acetal's stability and reactivity. The planarity and conformation of such compounds can significantly influence their chemical behavior and interactions (G. Lima, S. Wardell, J. Wardell, & E. Tiekink, 2010).

Chemical Reactions and Properties

Acetals, including 4-Propylbenzaldehyde diethyl acetal, can undergo various chemical reactions, particularly hydrolysis in acidic conditions, reverting back to the original aldehydes and alcohols. The presence or absence of neighboring group participation can significantly affect the hydrolysis rates of acetals (E. Anderson & B. Capon, 1972). Moreover, acetals can be involved in nucleophilic substitution reactions where the acetal oxygen acts as a leaving group.

Wissenschaftliche Forschungsanwendungen

Intramolecular Reactions

- Intramolecular Nucleophilic Assistance : Studies on acetals similar to 4-Propylbenzaldehyde diethyl acetal have shown that there is no significant intramolecular nucleophilic assistance in their reactions, indicating a specific behavior of these compounds in chemical reactions (Anderson & Capon, 1972).

Dynamic Combinatorial Chemistry

- Facile Acetal Dynamic Combinatorial Library : Research on acetalation chemistry has demonstrated the creation of a dynamic combinatorial library (DCL) with over 15 cyclic and acyclic species, highlighting the potential of acetals in combinatorial chemistry and molecular discovery (Berkovich-Berger & Lemcoff, 2008).

Carbohydrate Chemistry

- Synthesis of Carbohydrate Derivatives : Acetals like 4-Propylbenzaldehyde diethyl acetal are used in the preparation of carbohydrate benzylidene and p-methoxybenzylidene acetals, indicating their importance in the synthesis of complex organic molecules (Ferro et al., 1988).

Spectroscopic Analysis in Organic Synthesis

- Spectroscopic Analysis of Cyclic Acetals : Studies involving the treatment of aldehydes with diols in the presence of acid to form acetals, like 4-Propylbenzaldehyde diethyl acetal, have provided insights into the structural characteristics and chemical behavior of these compounds (Collard et al., 2001).

Polymer Chemistry

- Polyacetal Ethers from Lignin-Based Aromatics : Research involving acetals similar to 4-Propylbenzaldehyde diethyl acetal has led to the development of polyacetal ethers, highlighting the role of these compounds in creating novel materials with specific thermal and mechanical properties (Pemba et al., 2014).

Electrophilicity in Chemical Reactions

- Acetalization and Electrophilicity Descriptors : Investigations into the acetalization of benzaldehyde and its derivatives have provided insights into the electrophilic characteristics of these reactions, which are critical for understanding the chemical behavior of acetals (Roy et al., 2006).

Safety And Hazards

The safety data sheet for 4-Propylbenzaldehyde diethyl acetal indicates that it is combustible . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

1-(diethoxymethyl)-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-4-7-12-8-10-13(11-9-12)14(15-5-2)16-6-3/h8-11,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMARRBDLJSOXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344981 | |

| Record name | 4-Propylbenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylbenzaldehyde diethyl acetal | |

CAS RN |

89557-35-7 | |

| Record name | 4-Propylbenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

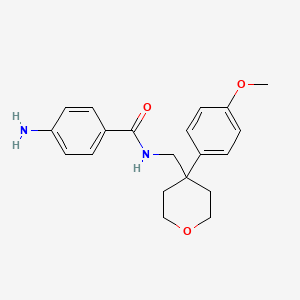

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)